molecular formula C11H11F3N2O B8636551 Piperazin-1-yl-(3,4,5-trifluoro-phenyl)-methanone

Piperazin-1-yl-(3,4,5-trifluoro-phenyl)-methanone

Cat. No. B8636551
M. Wt: 244.21 g/mol
InChI Key: BIMJCBNYODNRQJ-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

10% Pd/C (80 mg) was added to a stirred solution of (4-benzyl-piperazin-1-yl)-(3,4,5-trifluoro-phenyl)-methanone (800 mg, 2.4 mmol) in methanol (20 mL) and the mixture was stirred under an atmosphere of hydrogen for 6 hours. The mixture was then filtered over celite and the filtrate concentrated to afford 600 mg (95%) of piperazin-1-yl-(3,4,5-trifluoro-phenyl)-methanone. LCMS: 245.09 (M+1)+, 92.4%
Name
(4-benzyl-piperazin-1-yl)-(3,4,5-trifluoro-phenyl)-methanone
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([C:16]2[CH:21]=[C:20]([F:22])[C:19]([F:23])=[C:18]([F:24])[CH:17]=2)=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[N:11]1([C:14]([C:16]2[CH:17]=[C:18]([F:24])[C:19]([F:23])=[C:20]([F:22])[CH:21]=2)=[O:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
(4-benzyl-piperazin-1-yl)-(3,4,5-trifluoro-phenyl)-methanone
Quantity
800 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C1=CC(=C(C(=C1)F)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1(CCNCC1)C(=O)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.